molecular formula C20H28N2O B1385277 N1,N1-diethyl-N4-(4-isopropoxybenzyl)-1,4-benzenediamine CAS No. 1040682-17-4

N1,N1-diethyl-N4-(4-isopropoxybenzyl)-1,4-benzenediamine

Cat. No. B1385277
CAS RN: 1040682-17-4
M. Wt: 312.4 g/mol
InChI Key: ZDEZVFBRZFGQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1,N1-diethyl-N4-(4-isopropoxybenzyl)-1,4-benzenediamine (DEIPB) is an organic compound that is widely used in the synthesis of other compounds and as a building block for a variety of applications. It is also known as a “reagent” because it is used to facilitate the reaction of other compounds. DEIPB is a widely used compound in the chemical industry, and is used for a variety of applications, including in the synthesis of pharmaceuticals, pesticides, and other industrial compounds.

Scientific Research Applications

Enantioselective Deprotonative Ring Contraction

N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, which are structurally related to N1,N1-diethyl-N4-(4-isopropoxybenzyl)-1,4-benzenediamine, were found to undergo ring contraction to quinolone-2,4-diones with high enantioselectivity. This process offers efficient entry to potentially useful drug scaffolds (Antolak et al., 2014).

Reactivity in Vitamin B1 Fragmentation

Investigations into the fragmentation of N1‘-benzyl derivatives of 2-(1-hydroxybenzyl)thiamin, closely related in structure, have contributed to understanding the reactivity of intermediates in the fragmentation of Vitamin B1 (Kluger and Moore, 2000).

Biotransformation Studies

Compounds including 9-Benzyladenine and isomeric 9-(nitrobenzyl)adenines, structurally akin to N1,N1-diethyl-N4-(4-isopropoxybenzyl)-1,4-benzenediamine, were studied for their biotransformation to N1-oxides by animal hepatic microsomes. These studies are significant for understanding metabolic pathways (Liu and Gorrod, 1997).

New Cerebral Blood Flow Tracer Development

[99mTc]N1-(2-mercapto-2-methyl-propyl)-N2-(2- propargylthio-2-methylpropyl)-1,2-benzenediamine (T691) was studied as a new cerebral blood flow tracer, indicating potential clinical applications in cerebral perfusion imaging (Taylor et al., 1992).

Synthesis of Biologically Active 1H-1,4-Diazepines

Novel 1H-1,4-diazepines were synthesized, incorporating the benzenediamine moiety, and exhibited antimicrobial, antifungal, and anthelmintic activity. This synthesis highlights the potential of related compounds in developing new therapeutic agents (Saingar et al., 2011).

properties

IUPAC Name

4-N,4-N-diethyl-1-N-[(4-propan-2-yloxyphenyl)methyl]benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O/c1-5-22(6-2)19-11-9-18(10-12-19)21-15-17-7-13-20(14-8-17)23-16(3)4/h7-14,16,21H,5-6,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEZVFBRZFGQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NCC2=CC=C(C=C2)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-diethyl-N4-(4-isopropoxybenzyl)-1,4-benzenediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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